2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S2/c1-11-5-12(2)7-14(6-11)23-18(28)10-30-20-26-25-19(31-20)24-17(27)9-29-16-4-3-13(21)8-15(16)22/h3-8H,9-10H2,1-2H3,(H,23,28)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNZVLJXPDBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The 2,4-dichlorophenoxy moiety is synthesized via base-catalyzed reaction between 2,4-dichlorophenol (1.0 eq) and chloroacetic acid (1.2 eq) in aqueous NaOH (10% w/v) at 80–90°C for 6–8 hours. The reaction proceeds through deprotonation of phenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Water |
| Temperature | 85°C |
| Reaction Time | 7 hours |
| Yield | 82–85% |
Post-reaction, acidification with HCl (6 M) precipitates the product, which is recrystallized from ethanol/water (3:1). Purity is confirmed by melting point (147–149°C) and ¹H NMR (DMSO-d₆, 400 MHz): δ 7.55 (d, J = 8.8 Hz, 1H, ArH), 7.38 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.12 (d, J = 2.4 Hz, 1H, ArH), 4.72 (s, 2H, CH₂CO).
Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine
Cyclocondensation of Thiosemicarbazide
The 1,3,4-thiadiazole core is synthesized by cyclizing thiosemicarbazide with formic acid (85%) under reflux (100–110°C) for 4 hours. The reaction forms 5-amino-1,3,4-thiadiazole-2-thiol, which is subsequently functionalized.
Reaction Mechanism
- Protonation of formic acid generates electrophilic carbonyl carbon.
- Nucleophilic attack by thiosemicarbazide’s terminal amine forms a thiourea intermediate.
- Cyclization with elimination of NH₃ yields the thiadiazole ring.
Characterization Data
- FTIR (KBr) : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N)
- ¹³C NMR (DMSO-d₆) : δ 167.5 (C=S), 155.3 (C=N), 118.2 (C–NH₂)
Synthesis of 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl Thioether
Acylation of 3,5-Dimethylaniline
3,5-Dimethylaniline (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dry dichloromethane (DCM) at 0–5°C under N₂, followed by stirring at 25°C for 3 hours. Triethylamine (1.5 eq) neutralizes HCl byproduct.
Product Isolation
The crude N-(3,5-dimethylphenyl)chloroacetamide is filtered and recrystallized from ethyl acetate (mp 112–114°C). Yield: 89%.
Thioetherification with 5-Mercapto-thiadiazole
The chloroacetamide (1.0 eq) reacts with 5-mercapto-1,3,4-thiadiazol-2-amine (1.05 eq) in DMF containing K₂CO₃ (2.0 eq) at 60°C for 12 hours. The thiolate ion displaces chloride via SN2 mechanism.
Optimized Parameters
| Variable | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Yield | 76% |
Final Coupling: Assembly of Target Compound
Activation of 2-(2,4-Dichlorophenoxy)acetic Acid
The carboxylic acid (1.0 eq) is activated using thionyl chloride (SOCl₂, 2.0 eq) in anhydrous DCM at 40°C for 2 hours, forming the acyl chloride. Excess SOCl₂ is removed under vacuum.
Amide Bond Formation
The acyl chloride (1.05 eq) is added to a solution of 5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) in dry DCM with pyridine (3.0 eq) as acid scavenger. The mixture is stirred at 25°C for 8 hours.
Purification
The product is purified via silica gel chromatography (hexane/ethyl acetate 4:1), yielding a white solid (mp 189–191°C).
Analytical Validation
- HRMS (ESI+) : m/z calc. for C₂₁H₁₉Cl₂N₅O₃S₂ [M+H]⁺: 564.0234; found: 564.0238
- ¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, NH), 8.21 (s, 2H, ArH), 7.56–7.12 (m, 3H, dichlorophenyl), 4.82 (s, 2H, OCH₂CO), 3.78 (s, 2H, SCH₂CO), 2.31 (s, 6H, CH₃).
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 12.4 |
| Process Mass Intensity | 18.7 |
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups, such as carbonyl groups, to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule and the formation of smaller fragments.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in its chemical and biological properties.
Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents can be compared to highlight the unique features of the target compound. These derivatives may exhibit different reactivity, stability, and biological activity.
Phenoxyacetic Acid Derivatives: Compounds with a phenoxyacetic acid moiety can be compared to understand the influence of this functional group on the overall properties of the molecule.
The uniqueness of 2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a dichlorophenoxy group and a thiadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and phenyl groups exhibit significant anticancer properties. For instance, analogs of the compound have demonstrated cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the anticancer efficacy.
- In vitro Studies :
- Compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have shown IC50 values in the low micromolar range against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines .
- A specific derivative demonstrated an IC50 of 1.61 µg/mL against Bcl-2 Jurkat cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
The anticancer mechanism is primarily attributed to the inhibition of tubulin polymerization and interference with cellular signaling pathways associated with apoptosis. The thiazole ring is crucial for binding to target proteins involved in cancer proliferation.
Toxicological Profile
The toxicological assessment reveals that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. The compound's classification under hazardous substances indicates potential toxicity concerns that warrant further investigation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazole Derivatives :
- In Vivo Efficacy :
Summary Table of Biological Activities
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key parameters include:
- Temperature control : Elevated temperatures (e.g., reflux conditions) for cyclization steps (e.g., thiadiazole/oxadiazole ring formation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
- Catalysts/reagents : Bases like K₂CO₃ or coupling agents (e.g., EDCI) improve yields in amide bond formation .
- Purification : Column chromatography or recrystallization (e.g., using pet-ether) ensures ≥95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) and verifies substituent positions .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H bend at ~3468 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How can researchers design preliminary biological activity assays?
- In vitro screens : Test against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) using IC₅₀ or MIC assays .
- Control compounds : Include structurally similar analogs (e.g., thiadiazole derivatives) to establish structure-activity relationships (SAR) .
- Dose-response curves : Use concentrations spanning 0.1–100 µM to identify potency thresholds .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in derivatization?
- Electron-withdrawing groups (EWGs) : Chlorine or nitro groups on aromatic rings enhance electrophilicity, facilitating nucleophilic attacks (e.g., thiol substitutions) .
- Electron-donating groups (EDGs) : Methoxy or methyl groups increase nucleophilicity, improving coupling reactions (e.g., amide bond formation) .
- Case study : Substitution at the 3,5-dimethylphenyl moiety alters steric hindrance, affecting reaction rates in thioether formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), solvent systems (e.g., DMSO concentration ≤0.1%), and endpoint measurements .
- Metabolic stability tests : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Crystallography/docking : Resolve target binding ambiguities (e.g., hydrogen bonding vs. hydrophobic interactions) using X-ray or AutoDock simulations .
Q. How can computational methods predict metabolic pathways?
- ADMET prediction tools : Use SwissADME or ADMETlab to identify labile sites (e.g., ester hydrolysis, oxidative demethylation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidative degradation .
- Case study : The thiadiazole ring’s electron density influences CYP450-mediated oxidation rates .
Q. What advanced techniques characterize degradation products under stress conditions?
- HPLC-MS/MS : Identifies hydrolytic (e.g., acetamide cleavage) or oxidative (e.g., sulfoxide formation) degradation products .
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), or photolytic (UV light) conditions to map stability profiles .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Methodological Considerations
Q. How to optimize reaction scalability for gram-scale synthesis?
- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., cyclization) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process analytical technology (PAT) : Real-time monitoring via in situ IR or Raman spectroscopy ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
